

Crystal structure of Ethyl 2-methylthiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-methylthiazole-4-carboxylate

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An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-methylthiazole-4-carboxylate

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the determination and analysis of the crystal structure of **Ethyl 2-methylthiazole-4-carboxylate**. While a definitive, publicly available crystal structure for this specific compound is not available as of early 2026, this document outlines the critical experimental procedures and theoretical considerations necessary for its elucidation. We will leverage data from structurally similar molecules to predict and understand the potential solid-state architecture of this important heterocyclic compound.

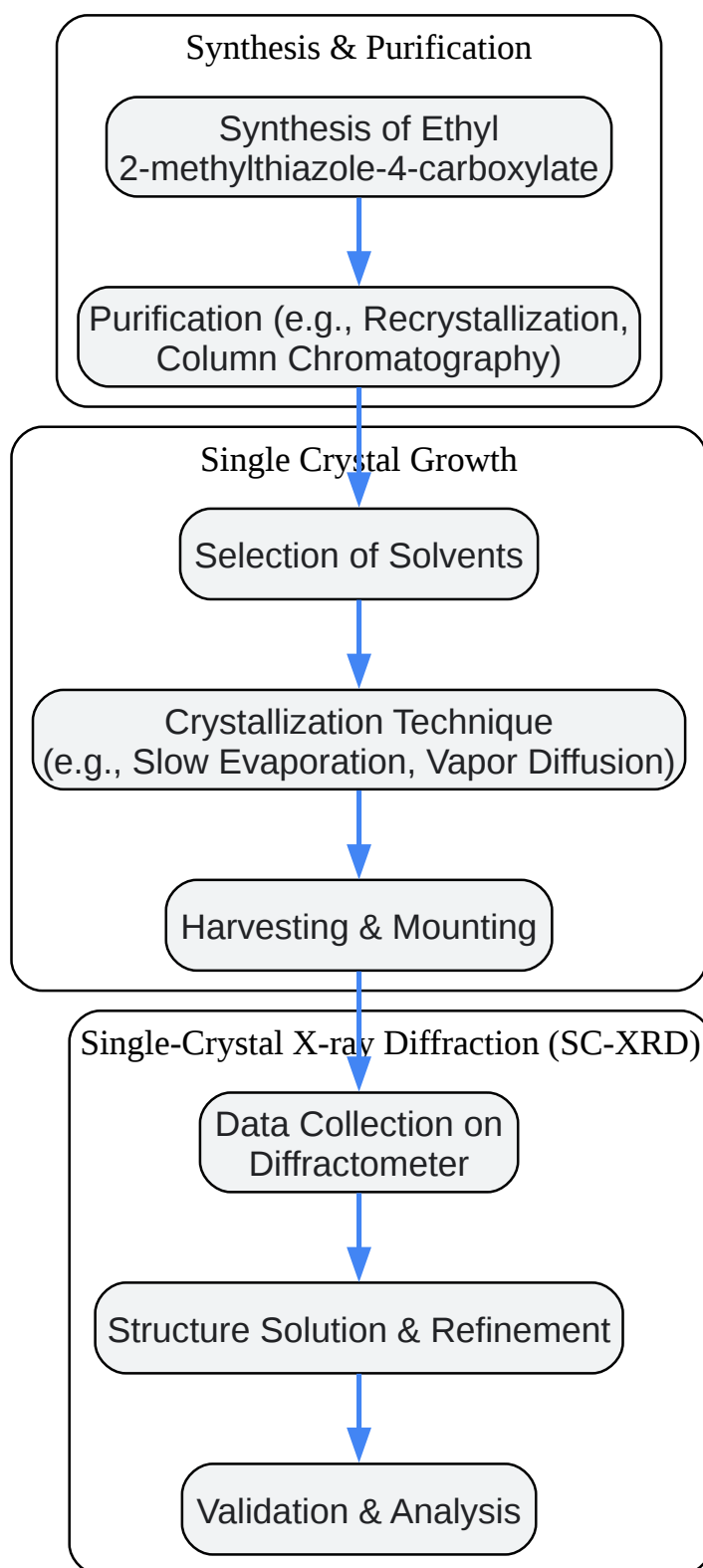
Introduction to Ethyl 2-methylthiazole-4-carboxylate

Ethyl 2-methylthiazole-4-carboxylate ($C_7H_9NO_2S$) is a versatile heterocyclic compound with a molecular weight of 171.22 g/mol .^{[1][2]} Its thiazole core is a key pharmacophore in numerous pharmaceutical agents, and the molecule itself serves as a valuable intermediate in the synthesis of more complex drugs and agrochemicals.^[3] Additionally, it finds applications in the flavor and fragrance industry.^[3]

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for controlling the physicochemical properties of a substance, such as solubility, stability, and bioavailability. This guide will provide the scientific rationale and a detailed protocol for determining this crucial information for **Ethyl 2-methylthiazole-4-carboxylate**.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a meticulous one, requiring careful planning and execution at each stage. The following workflow represents a robust methodology for obtaining high-quality single crystals and subsequently elucidating the atomic arrangement within them.



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Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

Protocol:

- **Synthesis:** While various synthetic routes exist for thiazole derivatives, a common approach involves the Hantzsch thiazole synthesis. This would typically involve the reaction of a thioamide (in this case, thioacetamide) with an α -haloketone (ethyl bromopyruvate).
- **Purification:** The crude product must be purified to ensure that the resulting crystals are of the target compound. This is critical as impurities can inhibit crystallization or co-crystallize, leading to erroneous results.
 - **Rationale:** Column chromatography is effective for removing soluble impurities with different polarities. Recrystallization from a suitable solvent system is then used to achieve high purity, ideally >99%. The choice of solvent is critical and is often determined empirically.

Single Crystal Growth

Protocol:

- **Solvent Screening:** A range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow it to precipitate upon cooling.
- **Crystallization Method:**
 - **Slow Evaporation:** A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.
 - **Vapor Diffusion:** A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.
 - **Rationale:** The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting

microcrystals. Slow crystal growth is the key to obtaining crystals suitable for SC-XRD.

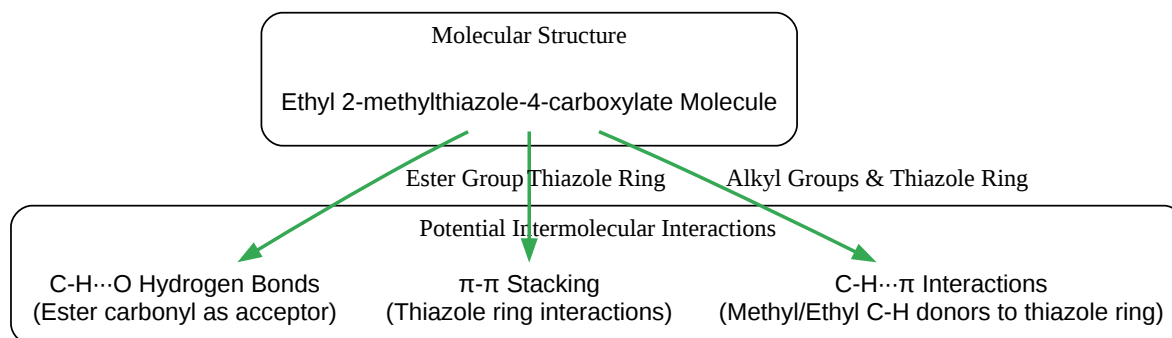
Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern CCD or CMOS detector collects the diffraction pattern as the crystal is rotated.
 - **Rationale:** Low temperature data collection improves the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise determination of atomic positions and bond lengths.
- **Structure Solution and Refinement:**
 - The collected diffraction data is used to determine the unit cell dimensions and space group.
 - Initial atomic positions are determined using direct methods or Patterson methods.
 - This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Predicted Structural Features of Ethyl 2-methylthiazole-4-carboxylate

In the absence of an experimentally determined structure, we can infer potential intermolecular interactions by examining the crystal structures of similar molecules. The molecular structure contains several features that can participate in non-covalent interactions, which are crucial in dictating the crystal packing.^{[4][5]}



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Caption: Potential Intermolecular Interactions.

- **Hydrogen Bonding:** While lacking strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H...O and C-H...N hydrogen bonds. The oxygen atoms of the carboxylate group are strong hydrogen bond acceptors, and the nitrogen atom of the thiazole ring is a weaker acceptor.
- **π-π Stacking:** The aromatic thiazole ring is electron-deficient and can participate in π-π stacking interactions with neighboring rings. These interactions are common in the crystal packing of aromatic heterocycles.
- **Other Interactions:** van der Waals forces will also play a significant role in the overall packing of the molecules.

Tabulated Crystallographic Data (Hypothetical)

An SC-XRD experiment would yield a set of crystallographic data that precisely describes the crystal structure. The following table outlines the key parameters that would be determined for **Ethyl 2-methylthiazole-4-carboxylate**.

Parameter	Expected Value/Information
Crystal System	Monoclinic or Orthorhombic (Common for small organic molecules)[6]
Space Group	e.g., P2 ₁ /c or P-1 (Common centrosymmetric space groups)[6]
Unit Cell Dimensions	a, b, c (Å); α, β, γ (°)
Volume (V)	Å ³
Z	Number of molecules per unit cell (typically 2, 4, or 8)
Calculated Density	g/cm ³
Reflections Collected	Total number of diffraction spots measured
Independent Reflections	Number of unique reflections
R-factor (R1)	A measure of the agreement between the crystallographic model and the experimental data
Goodness-of-Fit (S)	Should be close to 1.0 for a good refinement

Conclusion

This guide has outlined a comprehensive strategy for the structural elucidation of **Ethyl 2-methylthiazole-4-carboxylate**. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise atomic coordinates and packing information for this compound. The predicted intermolecular interactions, based on an analysis of its functional groups, provide a framework for understanding the resulting crystal structure. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the rational design of new materials and pharmaceuticals.

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